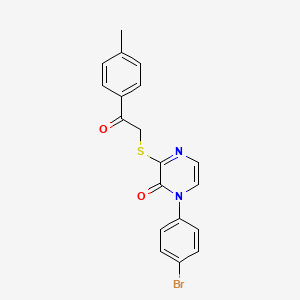

1-(4-bromophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one

Descripción

Propiedades

IUPAC Name |

1-(4-bromophenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O2S/c1-13-2-4-14(5-3-13)17(23)12-25-18-19(24)22(11-10-21-18)16-8-6-15(20)7-9-16/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNWBWYVMQLYPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyrazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazinone ring.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction, where a suitable brominated reagent reacts with the pyrazinone intermediate.

Formation of the Thioether Linkage: The final step involves the reaction of the intermediate with a thioether reagent, such as a thiol or disulfide, under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-bromophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(4-bromophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(4-bromophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Features

Pyrazinone and Pyridinone Derivatives

- Target Compound: Contains a pyrazinone ring, a bromophenyl group, and a thioether-linked p-tolyl ketone. The sulfur atom in the thioether may enhance lipophilicity compared to oxygen analogs .

- ME-4 (1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one) : Features a pyrazoline ring with bromophenyl and p-tolyl groups. The hydrazinyloxy side chain introduces polar functionality, contrasting with the thioether in the target compound .

- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: A pyridinone derivative with bromophenyl and methoxyphenyl groups.

Heterocyclic Variations

- Example 5.17 (4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one) : A brominated pyrazolone with a chlorophenyl substituent. The absence of sulfur and presence of chlorine may reduce metabolic stability compared to the target compound .

- Thiazole Derivatives (): Incorporate thiazole and triazole rings.

Spectral and Crystallographic Data

- 1H NMR : ME-4 shows δ 1.27 (pyrazoline methylene) and δ 4.84 (side-chain methylene), similar to the target compound’s expected signals for aromatic and thioethyl protons .

- LC/MS : Brominated compounds (e.g., Example 5.17) exhibit isotopic patterns (m/z 301, 303, 305) due to bromine’s natural abundance, aiding structural confirmation .

Actividad Biológica

1-(4-bromophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one is a synthetic organic compound that has attracted significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H15BrN2O2S. Its structure features a bromophenyl group, a pyrazinone core, and a thioether linkage, contributing to its unique chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, thereby affecting metabolic pathways.

- Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Gene Expression Modulation : The compound may alter the expression of genes involved in various biological functions, including those related to cancer progression and microbial resistance .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound. In vitro evaluations revealed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .

Comparative Antimicrobial Activity

A comparative analysis with structurally similar compounds shows that the presence of the bromophenyl group enhances the antimicrobial efficacy compared to derivatives containing chlorophenyl or fluorophenyl groups. This suggests that halogen substitution plays a crucial role in modulating biological activity .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies indicate that the compound induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study: Anticancer Activity

In a study focusing on various pyrazinone derivatives, this compound was shown to significantly reduce cell viability in human cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations. The induction of apoptosis was confirmed through flow cytometry and caspase activation assays .

Summary of Biological Activities

| Activity Type | Observed Effects | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus, E. coli | MIC: 0.22 - 0.25 μg/mL |

| Anticancer | Induces apoptosis in cancer cell lines | IC50: Low concentrations |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(4-bromophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one?

The synthesis typically involves multi-step reactions, starting with bromophenyl precursors and thioether-forming agents. Key steps include:

- Thiolation : Reacting a pyrazinone core with a thiol-containing intermediate (e.g., 2-oxo-2-(p-tolyl)ethyl mercaptan) under inert atmosphere.

- Solvent optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are preferred for improved solubility and reaction kinetics .

- Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is used to isolate the compound. Yield optimization requires iterative adjustment of molar ratios and reaction times .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : 1H and 13C NMR are essential for verifying the pyrazinone core, bromophenyl substituents, and thioether linkage. Aromatic protons typically resonate at δ 7.2–8.1 ppm, while the carbonyl group appears near δ 165–170 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]+) and fragments corresponding to the bromophenyl and p-tolyl groups .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and monitors degradation under stress conditions (e.g., acidic/basic hydrolysis) .

Q. How does the compound’s solubility and stability impact experimental design?

- Solubility : Limited solubility in aqueous buffers necessitates dimethylformamide (DMF) or DMSO as co-solvents for biological assays. Solubility in organic solvents (e.g., chloroform, ethyl acetate) facilitates synthetic modifications .

- Stability : The compound is sensitive to prolonged exposure to light and moisture. Storage under nitrogen at −20°C in amber vials is recommended. Stability studies using TLC or HPLC are required before biological testing .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Dose-response profiling : Conduct IC50 assays across a wide concentration range (0.1–100 µM) to distinguish specific enzyme inhibition (e.g., MAO-B) from nonspecific cytotoxicity. Use cell viability assays (MTT/XTT) in parallel .

- Structural analogs : Compare activity of derivatives lacking the bromophenyl or thioether group to identify pharmacophores responsible for target engagement versus off-target effects .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like MAO-B, correlating with experimental IC50 values to validate mechanisms .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform structure-activity relationships (SAR)?

- X-ray crystallography : SHELX-refined structures reveal bond angles, dihedral angles, and non-covalent interactions (e.g., π-π stacking between bromophenyl and enzyme active sites). These parameters guide SAR by identifying steric or electronic constraints .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, halogen bonds) in the crystal lattice, which correlate with solubility and bioavailability .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Thioether lability : The sulfur atom in the thioether group is susceptible to oxidation (e.g., forming sulfoxides) or displacement by stronger nucleophiles (e.g., amines). Reaction progress can be tracked via LC-MS .

- pH-dependent reactivity : Under acidic conditions, protonation of the pyrazinone nitrogen enhances electrophilicity at the adjacent carbonyl, facilitating nucleophilic attack. Kinetic studies (UV-Vis monitoring) quantify reaction rates .

Q. How do spectroscopic discrepancies (e.g., unexpected NMR splitting) indicate stereochemical or conformational complexity?

- Dynamic NMR : Variable-temperature NMR (e.g., 25–60°C) detects rotational barriers in the thioethyl-p-tolyl moiety, explaining split peaks due to atropisomerism .

- NOESY experiments : Nuclear Overhauser effects identify spatial proximity between the bromophenyl and pyrazinone protons, confirming preferred conformations in solution .

Methodological Considerations for Data Validation

Q. How to validate purity and structural integrity in batch-to-batch synthesis?

- HPLC-UV/HRMS dual verification : Combine retention time consistency (HPLC) with exact mass confirmation (HRMS) to detect trace impurities (e.g., dehalogenated byproducts) .

- Elemental analysis : Carbon, hydrogen, nitrogen (CHN) microanalysis validates stoichiometry, with ≤0.4% deviation from theoretical values .

Q. What computational tools predict metabolic stability and toxicity profiles?

- ADMET prediction : Software like SwissADME or ADMETLab2.0 estimates metabolic sites (e.g., sulfur oxidation) and toxicity endpoints (e.g., hERG inhibition) .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward cytochrome P450 enzymes .

Tables for Key Data

Q. Table 1: Spectral Signatures of Key Functional Groups

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Pyrazinone carbonyl | 168.5 (13C) | 1670–1700 |

| Bromophenyl C-Br | - | 550–600 |

| Thioether (C-S) | 40–45 (13C) | 650–700 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.